REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]1.[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.[OH-].[Na+]>CN(C=O)C>[CH3:12][N:9]1[CH2:10][CH2:11][N:6]([CH2:5][CH2:4][CH2:3][O:20][C:17]2[CH:18]=[CH:19][C:14]([NH2:13])=[CH:15][CH:16]=2)[CH2:7][CH2:8]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCCN1CCN(CC1)C
|
Name
|
|
Quantity
|
893 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
808 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 17 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting dark suspension is filtered
|
Type
|
ADDITION
|
Details
|
The filtrate is diluted with DCM (200 ml)
|
Type
|
WASH
|
Details
|
washed with brine (2×50 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is back-extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel column chromatography (DCM/MeOH, 7:3)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CCCOC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |